Dot1L-IN-1 - 2088518-50-5

Dot1L-IN-1

Catalog Number: EVT-3165532
CAS Number: 2088518-50-5
Molecular Formula: C32H36ClN9O2S
Molecular Weight: 646.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dot1L-IN-1 is classified as a small molecule inhibitor specifically targeting DOT1L. The compound was developed through structure-activity relationship studies aimed at optimizing the inhibition of DOT1L's enzymatic activity. It has been identified among a series of adenosine derivatives designed to enhance potency and selectivity against DOT1L while minimizing off-target effects .

Synthesis Analysis

The synthesis of Dot1L-IN-1 involves several key steps that optimize its chemical structure for enhanced inhibitory activity. Initial studies focused on modifying adenosine-containing compounds to improve their binding affinity to DOT1L.

Key Synthesis Steps

  • Starting Material: The synthesis typically begins with adenosine derivatives, which serve as the backbone for further modifications.
  • Functional Group Modifications: Various functional groups are introduced to enhance binding interactions with DOT1L. For instance, the incorporation of urea moieties has been shown to significantly improve inhibitory potency, with some derivatives achieving Ki values as low as 0.46 nM .
  • Linker Optimization: The length and composition of linkers connecting different moieties are crucial for achieving optimal spatial orientation for binding. A three-methylene linker has been identified as optimal for maintaining effective interactions with the target enzyme .
  • Final Compound Formation: The final steps involve purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the structure and purity of Dot1L-IN-1.
Molecular Structure Analysis

Dot1L-IN-1 features a complex molecular structure characterized by its adenosine core, modified with specific substituents that enhance its interaction with DOT1L.

Structural Characteristics

  • Core Structure: The compound retains the adenosine framework, which is essential for recognition by DOT1L.
  • Substituents: Various substituents, particularly those containing urea groups, significantly influence the binding affinity. The presence of hydrophobic and polar groups creates a balanced interaction profile that favors binding to the enzyme's active site .
  • Geometric Configuration: The spatial arrangement of substituents is optimized to facilitate effective hydrogen bonding and hydrophobic interactions with key residues in the DOT1L active site.
Chemical Reactions Analysis

The primary chemical reaction involving Dot1L-IN-1 is its competitive inhibition of DOT1L-mediated methylation of histone H3 at lysine 79.

Reaction Mechanism

  • Inhibition Mechanism: Dot1L-IN-1 binds to the active site of DOT1L, preventing substrate access and thereby inhibiting the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to H3K79.
  • Selectivity: The compound exhibits high selectivity for DOT1L over other histone lysine methyltransferases (HKMTs), which is critical for minimizing off-target effects in therapeutic applications .
Mechanism of Action

The mechanism of action for Dot1L-IN-1 involves its competitive inhibition of DOT1L's enzymatic function, leading to decreased levels of H3K79 methylation.

Detailed Action Steps

  • Binding Affinity: Dot1L-IN-1 binds competitively to the active site of DOT1L, effectively blocking the access of SAM and histone substrates.
  • Impact on Methylation: By inhibiting H3K79 methylation, Dot1L-IN-1 disrupts downstream signaling pathways involved in gene expression and chromatin dynamics, which can lead to altered cellular functions and potential therapeutic effects in cancer cells .
Physical and Chemical Properties Analysis

Dot1L-IN-1 possesses several notable physical and chemical properties that contribute to its functionality as a therapeutic agent.

Key Properties

  • Molecular Weight: The molecular weight is optimized for cellular permeability while maintaining sufficient solubility.
  • Solubility: Enhanced solubility in biological media is crucial for effective delivery and action within cells.
  • Stability: The compound's stability under physiological conditions ensures sustained activity over time without rapid degradation.
Applications

Dot1L-IN-1 has significant potential applications in scientific research and clinical settings.

Research Applications

  • Cancer Therapeutics: Given its role in inhibiting DOT1L activity, Dot1L-IN-1 is being explored as a treatment option for acute leukemias associated with aberrant H3K79 methylation.
  • Epigenetic Studies: Researchers utilize Dot1L-IN-1 to study epigenetic regulation mechanisms involving histone modifications.

Clinical Applications

Ongoing clinical trials are assessing the efficacy of Dot1L inhibitors like Dot1L-IN-1 in treating various cancers, particularly those driven by mutations in genes encoding components of the MLL (mixed lineage leukemia) complex .

Properties

CAS Number

2088518-50-5

Product Name

Dot1L-IN-1

IUPAC Name

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide

Molecular Formula

C32H36ClN9O2S

Molecular Weight

646.2 g/mol

InChI

InChI=1S/C32H36ClN9O2S/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44)/t22-/m1/s1

InChI Key

XASXTBSHBDYHAT-JOCHJYFZSA-N

SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl

Canonical SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl

Isomeric SMILES

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.